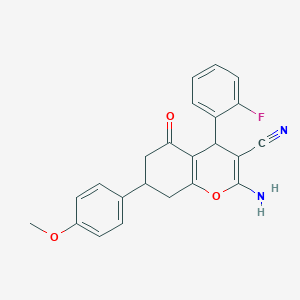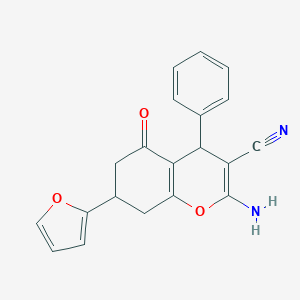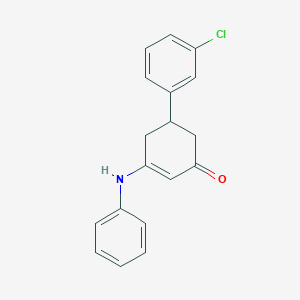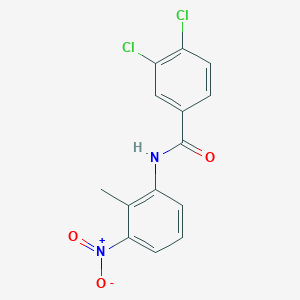![molecular formula C25H20N2O3S2 B430663 1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione](/img/structure/B430663.png)
1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione is a complex organic compound that features a biphenyl group, a benzothiazole moiety, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the biphenyl group: This can be achieved through Suzuki coupling reactions.
Introduction of the benzothiazole moiety: This step may involve the condensation of o-aminothiophenol with ethyl bromoacetate.
Construction of the pyrrolidine-2,5-dione core: This can be synthesized through cyclization reactions involving appropriate dicarboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Biphenyl-4-yl)-3-(benzothiazol-2-yl)pyrrolidine-2,5-dione
- 1-(Biphenyl-4-yl)-3-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Uniqueness
The presence of the ethoxy group in 1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione may confer unique chemical and biological properties compared to its analogs. This could affect its solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C25H20N2O3S2 |
|---|---|
Molecular Weight |
460.6g/mol |
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H20N2O3S2/c1-2-30-19-12-13-20-21(14-19)31-25(26-20)32-22-15-23(28)27(24(22)29)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14,22H,2,15H2,1H3 |
InChI Key |
UHHNAXODRYRMPI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B430580.png)
![11-[4-(dimethylamino)phenyl]-N-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B430582.png)
![5-acetyl-9-(4-dimethylaminophenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B430583.png)
![10-benzoyl-11-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430585.png)
![4-{3-[4-(dimethylamino)phenyl]-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B430586.png)

![10-benzoyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430589.png)

![2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B430591.png)

![1-(1,3-benzothiazol-2-yl)-3-methyl-4-[(1Z)-N-(pyridin-3-ylmethyl)ethanimidoyl]-1H-pyrazol-5-ol](/img/structure/B430600.png)


![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-cyclopropylethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B430604.png)
